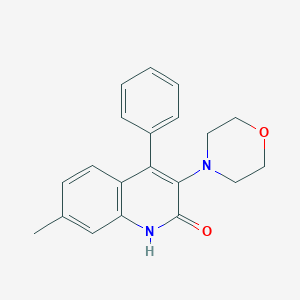

7-methyl-3-morpholino-4-phenylquinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-methyl-3-morpholino-4-phenylquinolin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of quinolinone derivatives and has a unique structure that makes it a promising candidate for the development of new drugs and therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

Antitumor polycyclic acridines, which share a structural resemblance with 7-methyl-3-morpholino-4-phenylquinolin-2(1H)-one, have been synthesized and evaluated for their potential as DNA G-quadruplex-stabilizing agents and telomerase inhibitors. These compounds, including examples bearing morpholino substituents, have shown promising pharmacological profiles, indicating their clinical potential in cancer therapy by destabilizing telomeric integrity and inhibiting telomerase activity, crucial for cancer cell immortality (Cookson, Heald, & Stevens, 2005).

Synthesis and Reactivity

Research on the reactivity of compounds similar to 7-methyl-3-morpholino-4-phenylquinolin-2(1H)-one with phosphorus ylides highlights their potential in synthesizing novel isoquinolines. This study explores thermal reactions leading to substituted isoquinolones, providing insights into novel synthetic pathways and the chemical versatility of quinoline derivatives (Abdou, Fahmy, & Kamel, 2002).

Antiplasmodial Activity

A study on 4-methylamino-2-phenylquinoline analogs, structurally related to 7-methyl-3-morpholino-4-phenylquinolin-2(1H)-one, demonstrated potent antimalarial activity. These compounds were synthesized and evaluated against the P. falciparum strain, revealing significant inhibitory effects. This research underlines the potential of quinoline derivatives as lead molecules in antimalarial drug discovery, supporting further exploration of their pharmacological benefits (Mahantheshappa et al., 2016).

DNA Binding and Biological Activity

Platinum(II) complexes incorporating quinoline derivatives exhibit potent biological activity by intercalating DNA. These complexes, designed to include methyl-substituted phenanthrolines, have shown significant cytotoxicities against various cancer cell lines. The molecular interaction with DNA suggests a mechanism of action that could be leveraged for developing anticancer therapies (Brodie, Collins, & Aldrich-Wright, 2004).

Fluorescence Sensing

A dinuclear Zinc(II) macrocyclic complex, with structural features akin to 7-methyl-3-morpholino-4-phenylquinolin-2(1H)-one, has been identified as a selective receptor for pyrophosphate (PPi), showcasing a 21-fold enhancement in fluorescence upon PPi binding. This selectivity and high binding affinity underscore the potential of quinoline derivatives in developing fluorescence-based sensors for biological and environmental monitoring (Mesquita et al., 2016).

Eigenschaften

IUPAC Name |

7-methyl-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-14-7-8-16-17(13-14)21-20(23)19(22-9-11-24-12-10-22)18(16)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBSVGAXVOVAAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C(=O)N2)N3CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-3-morpholino-4-phenylquinolin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-Oxa-6-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2777225.png)

![1-(4-(tert-butyl)phenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2777226.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2777230.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2777233.png)

![5-(2,4-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2777235.png)

![5-{[4-(tert-butyl)benzyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B2777237.png)

![2-Bromo-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2777241.png)

![[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methanamine;hydrochloride](/img/structure/B2777244.png)